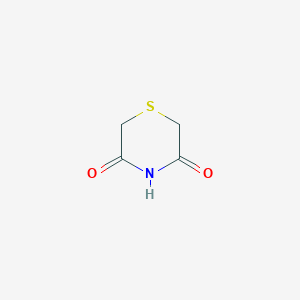

Thiomorpholine-3,5-dione

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiomorpholine-3,5-dione can be synthesized by heating commercially available thiodiglycolic acid with an excess of aqueous ammonia. The water is distilled off first at atmospheric pressure and then under vacuum. The residue is subjected to kugelrohr distillation to yield colorless crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving thiodiglycolic acid and aqueous ammonia can be scaled up for industrial purposes.

Análisis De Reacciones Químicas

Cyclization Reactions

Thiomorpholine-3,5-dione serves as a precursor in the synthesis of complex heterocyclic systems. For example:

-

Reaction with Triethyl Phosphite and Phosphoryl Chloride :

this compound reacts with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) to form 1,1-bisphosphonates (e.g., compound 1 ) or dehydrophosphonates (e.g., compound 5 ) under varying conditions (Table 1) . The reaction pathway depends on substituents and reaction parameters.

| Reaction Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| Unsubstituted this compound | 1,1-Bisphosphonate | 65–70 | |

| N-Benzyl-substituted derivative | Dehydrophosphonate | 55–60 |

-

Mechanistic Insight : The reaction proceeds via intermediate formation of a thiiranium ion, followed by nucleophilic attack by phosphite (Scheme 1) .

Oxidation and Reduction

The thiomorpholine ring and carbonyl groups enable redox reactions:

-

Oxidation :

-

Reduction :

Nucleophilic Substitution

The carbonyl carbons and sulfur atom are susceptible to nucleophilic attack:

-

Reaction with Mercaptoacetic Acid :

Cyclization with mercaptoacetic acid under acidic conditions produces thiomorpholin-2,5-dione derivatives (Table 2) .

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Thiomorpholin-2,5-dione derivative | H₂SO₄, reflux, 6 h | 75 |

-

Mechanistic Pathway : The reaction involves nucleophilic attack by the thiol group, followed by cyclization and dehydration .

Formation of Metal Complexes

This compound acts as a ligand in coordination chemistry:

-

Coordination with Transition Metals :

Functionalization via Coupling Reactions

The compound participates in cross-coupling reactions to generate substituted derivatives:

-

Suzuki–Miyaura Coupling :

-

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position (Table 3).

-

| Aryl Boronic Acid | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Trifluoromethylphenyl | 4-(4-CF₃-phenyl)thiomorpholine | Pd(PPh₃)₄ | 82 |

Industrial-Scale Modifications

Large-scale reactions focus on optimizing yield and purity:

-

Continuous Flow Synthesis :

Key Data Tables

Table 1. Oxidation Reactions of this compound

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | Sulfoxide | RT, 4 h | 70 | |

| mCPBA | Sulfone | 0°C, 2 h | 65 |

Table 2. Reduction Reactions

| Reducing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | Thiomorpholine diol | EtOH, RT, 3 h | 60 |

Aplicaciones Científicas De Investigación

Biological Applications

Thiomorpholine-3,5-dione exhibits a range of biological activities that are being explored for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using standard methods such as agar disc diffusion.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 1 | 15 |

| Escherichia coli | 1 | 12 |

| Proteus mirabilis | 1 | 14 |

These results indicate its potential as a candidate for developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that derivatives of thiomorpholine can selectively target cancer cells while sparing normal cells.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammatory pathways suggests potential applications in treating conditions such as Alzheimer's disease.

Industrial Applications

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a building block for more complex organic compounds used in drug development.

Table 3: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drugs targeting various diseases |

| Agrochemicals | Intermediate in the production of pesticides and herbicides |

| Material Science | Potential use in developing new materials with specific properties |

Case Studies

Several case studies highlight the diverse applications of this compound:

-

Case Study 1: Antimicrobial Research

A study published in MDPI explored the antimicrobial properties of various thiomorpholine derivatives against resistant bacterial strains, demonstrating significant efficacy and paving the way for new therapeutic options . -

Case Study 2: Anticancer Activity

Research published in ResearchGate focused on synthesizing new derivatives of this compound and evaluating their cytotoxic effects on cancer cell lines. The results indicated promising activity against several types of cancer .

Mecanismo De Acción

The mechanism of action of thiomorpholine-3,5-dione and its derivatives involves interactions with various molecular targets. These interactions can include hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the derivative and its intended application .

Comparación Con Compuestos Similares

Morpholine: A related compound with an oxygen atom instead of sulfur.

Piperidine: A similar six-membered ring compound with a nitrogen atom.

Thiomorpholine: The reduced form of thiomorpholine-3,5-dione.

Uniqueness: this compound is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs .

Actividad Biológica

Thiomorpholine-3,5-dione (TMD) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of TMD's biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring with two carbonyl groups at the 3 and 5 positions. Its molecular formula is . The synthesis of TMD and its derivatives typically involves the reaction of morpholine with various electrophiles, leading to a range of substituted thiomorpholine derivatives. Notable synthetic routes include:

- Condensation Reactions : Using thioketones or isothiocyanates.

- Cyclization Methods : Involving amines and carbonyl compounds.

These methods allow for the introduction of various substituents that can enhance biological activity.

Biological Activities

This compound exhibits a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. Below are detailed findings from various studies:

Antimicrobial Activity

TMD derivatives have shown promising antimicrobial properties against several pathogenic bacteria. A study evaluated the antimicrobial activity of new naphtho[2,3-d]thiazole-4,9-dione compounds containing thiomorpholine groups against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized in Table 1.

| Compound | MIC (µM) against S. aureus | MIC (µM) against MRSA |

|---|---|---|

| 5c | 15.8 | 31.6 |

| 5e | 8.0 | 31.9 |

These results indicate that compounds with thiomorpholine substituents possess significant antibacterial activity .

Antiviral Activity

Research has demonstrated that TMD derivatives exhibit antiviral properties, particularly against herpes simplex virus type I (HSV-I). In an evaluation of several compounds, TMD derivative 15 showed high potency with a significant reduction in viral activity compared to controls (Table 2).

| Compound | Viral Activity (%) | Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| Virus Control | 37.14 | 62.86 |

| Compound 5 | 46.52 | 82.72 |

| Compound 15 | Highly Potent | Moderate |

This suggests that TMD may be a viable candidate for antiviral drug development .

Anti-inflammatory and Analgesic Effects

Thiomorpholine derivatives have been investigated for their anti-inflammatory and analgesic activities. A study highlighted that certain TMD analogues displayed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. The structure-activity relationship indicated that modifications at specific positions on the thiomorpholine ring could enhance COX-2 selectivity .

The biological activity of thiomorpholine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.

- Antioxidant Properties : Certain derivatives exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress markers in biological systems .

- Membrane Disruption : Some studies suggest that TMD may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

- Antitubercular Activity : A series of thiomorpholine derivatives were tested against Mycobacterium smegmatis , revealing good activity with minimum inhibitory concentrations (MIC) as low as for specific compounds .

- Hypocholesterolemic Effects : Research demonstrated that TMD analogues could significantly reduce cholesterol levels through inhibition of squalene synthase, highlighting their potential as antiatherogenic agents .

Propiedades

IUPAC Name |

thiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJBLPOCCUVISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284179 | |

| Record name | thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80023-40-1 | |

| Record name | 3,5-Thiomorpholinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?

A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing this compound derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.

Q2: How can the synthesized this compound derivatives be further modified?

A2: The research highlights the versatility of this compound derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.